4-Methyl-1-(piperazin-1-yl)pent-3-en-1-one
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Overview
Description
4-Methyl-1-(piperazin-1-yl)pent-3-en-1-one is an organic compound with the molecular formula C10H20N2O It is a derivative of piperazine, a heterocyclic amine, and features a pentenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(piperazin-1-yl)pent-3-en-1-one typically involves the reaction of 4-methylpiperazine with a suitable pentenone precursor. One common method involves the alkylation of 4-methylpiperazine with 3-penten-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(piperazin-1-yl)pent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the pentenone group to a pentanol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
4-Methyl-1-(piperazin-1-yl)pent-3-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(piperazin-1-yl)pent-3-en-1-one involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The compound’s piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)aniline: Another piperazine derivative with similar structural features.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: A compound with a similar piperazine core but different functional groups.
Uniqueness
4-Methyl-1-(piperazin-1-yl)pent-3-en-1-one is unique due to its specific combination of a piperazine ring and a pentenone group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
563538-36-3 |
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Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-methyl-1-piperazin-1-ylpent-3-en-1-one |
InChI |
InChI=1S/C10H18N2O/c1-9(2)3-4-10(13)12-7-5-11-6-8-12/h3,11H,4-8H2,1-2H3 |
InChI Key |
WWYICPHWMXZYKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=O)N1CCNCC1)C |
Origin of Product |
United States |
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